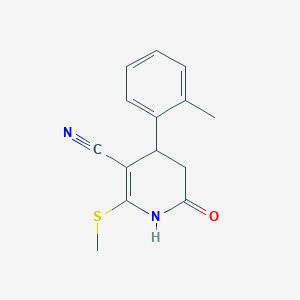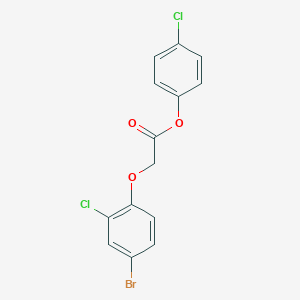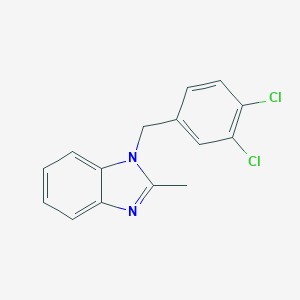
4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a carbonitrile group, and a methylsulfanyl group
准备方法
The synthesis of 4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the desired pyridine ring structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of functional groups like the carbonitrile and methylsulfanyl groups allows it to participate in various biochemical pathways. These interactions can affect cellular processes and may be studied for their therapeutic potential.
相似化合物的比较
Similar compounds include other pyridine derivatives with different substituents. For example:
- 2-Methylsulfanyl-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridine-3-carbonitrile
- 2-Methylsulfanyl-6-oxo-4-methyl-1,4,5,6-tetrahydro-pyridine-3-carbonitrile
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications
属性
分子式 |
C14H14N2OS |
|---|---|
分子量 |
258.34g/mol |
IUPAC 名称 |
4-(2-methylphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H14N2OS/c1-9-5-3-4-6-10(9)11-7-13(17)16-14(18-2)12(11)8-15/h3-6,11H,7H2,1-2H3,(H,16,17) |
InChI 键 |
SYNHLRVTXPNRQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SC |
规范 SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B375925.png)
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B375926.png)
![[4-methyl-2-[(E)-[(4-oxo-5-propyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate](/img/structure/B375928.png)

![2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B375930.png)
![[2-[(E)-[(5-butyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]-4-methylphenyl] 4-methyl-3-nitrobenzenesulfonate](/img/structure/B375932.png)




![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B375944.png)
![2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one](/img/structure/B375945.png)
![3-(3-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B375946.png)
![2-[(E)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B375947.png)
